molecular formula C22H22O3 B14247973 (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol CAS No. 243861-00-9

(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol

Cat. No.: B14247973
CAS No.: 243861-00-9
M. Wt: 334.4 g/mol
InChI Key: AOPBLLPAGSNVDZ-USCONSEESA-N
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Description

(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol is an organic compound characterized by its complex structure, which includes phenyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol typically involves stereospecific reactions to ensure the correct configuration of the molecule. One common method involves the reaction of 1-acyl-alkyl derivatives under specific conditions to produce the desired compound . The process often requires high yields and precise control over reaction conditions to maintain the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The phenyl and phenoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol include other phenyl and phenoxyphenyl derivatives that share structural similarities. Examples include:

  • (1R,2S,3R)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol
  • (1S,2R,3S)-3-(4-phenoxyphenyl)-1-phenylbutane-1,2-diol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenoxyphenyl groups

Properties

CAS No.

243861-00-9

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

(1S,2R,3S)-3-(3-phenoxyphenyl)-1-phenylbutane-1,2-diol

InChI

InChI=1S/C22H22O3/c1-16(21(23)22(24)17-9-4-2-5-10-17)18-11-8-14-20(15-18)25-19-12-6-3-7-13-19/h2-16,21-24H,1H3/t16-,21+,22-/m0/s1

InChI Key

AOPBLLPAGSNVDZ-USCONSEESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)[C@H]([C@H](C3=CC=CC=C3)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(C(C3=CC=CC=C3)O)O

Origin of Product

United States

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